molecular formula C11H20ClNO2 B2528694 Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride CAS No. 2416218-91-0

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride

Cat. No.: B2528694
CAS No.: 2416218-91-0
M. Wt: 233.74
InChI Key: PHEFKYSTLHCFSP-UTLUCORTSA-N
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Description

Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.74. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

A series of 6-substituted decahydroisoquinoline-3-carboxylic acids were prepared as excitatory amino acid (EAA) receptor antagonists, showcasing the chemical's application in developing compounds with selective activity against NMDA and AMPA receptors, indicating its potential in neurological research and therapeutic applications (Ornstein et al., 1996).

Synthesis and Characterization of Metal Complexes

The compound was used in the synthesis of a novel ligand and its metal complexes with various divalent transition metals, demonstrating the potential in creating new materials with antimicrobial properties, contributing to the fields of material science and pharmaceutical research (Patel & Patel, 2017).

Synthesis of Novel Compounds

Further research includes the facile and inexpensive synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, highlighting the utility of Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride in synthesizing new molecules with potential pharmacological activities (Gao et al., 2011).

Development of Corrosion Inhibitors

The compound's derivatives were explored as corrosion inhibitors for mild steel in hydrochloric acid, indicating the chemical's application in industrial maintenance and protection, showcasing its versatility beyond biomedical applications (Rbaa et al., 2019).

Properties

IUPAC Name

methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9;/h8-10,12H,2-7H2,1H3;1H/t8-,9+,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVFWBCTLFRPHO-RDTSDOJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CCCC[C@@H]2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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